9-Ethyl-9H-carbazole-3-carbaldehyde

Catalog No.
S704333
CAS No.
7570-45-8
M.F
C15H13NO
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Ethyl-9H-carbazole-3-carbaldehyde

CAS Number

7570-45-8

Product Name

9-Ethyl-9H-carbazole-3-carbaldehyde

IUPAC Name

9-ethylcarbazole-3-carbaldehyde

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3

InChI Key

QGJXVBICNCIWEL-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31

The exact mass of the compound 9-Ethyl-9H-carbazole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Ethyl-9H-carbazole-3-carbaldehyde (CAS 7570-45-8) is a premier electron-donating building block widely procured for the synthesis of hole-transporting materials (HTMs), organic light-emitting diode (OLED) hosts, and specialized dyes. The molecule features a rigid, planar, fully conjugated carbazole core that imparts excellent charge-carrier mobility and high triplet energy to downstream derivatives. From a procurement and processability perspective, its defining advantage lies in the combination of a highly reactive C3-formyl group—ideal for Knoevenagel condensations, Wittig reactions, and Schiff base formations—and an N-ethyl substituent. This alkyl chain disrupts the strong intermolecular hydrogen bonding inherent to unsubstituted carbazoles, ensuring excellent solubility in common organic solvents and eliminating the need for complex nitrogen-protection steps during scale-up [1].

Research Fit

Synthetic Intermediate Schiff bases, hydrazones, chalcone building blocks
Optoelectronic Precursor Hole-transport anils and hydrazone derivatives
Molecular Geometry Planar carbazole core supports charge transfer

Substituting 9-ethyl-9H-carbazole-3-carbaldehyde with its unsubstituted analog, 9H-carbazole-3-carbaldehyde, introduces severe processability bottlenecks. The unprotected N-H bond acts as a strong hydrogen bond donor, drastically reducing solubility in non-polar solvents and complicating solution-phase purification. Furthermore, under the basic conditions required for standard Knoevenagel or condensation reactions, the free amine is prone to competitive N-alkylation or deprotonation, which slashes target yields and necessitates costly protection-deprotection sequences [1]. Alternatively, substituting with triphenylamine-4-carbaldehyde (TPA-CHO) sacrifices the structural rigidity of the fused carbazole system. TPA derivatives generally exhibit lower glass transition temperatures (Tg) and lower triplet energies, making them unsuitable as hosts for deep-blue phosphorescent OLEDs where high thermal stability and triplet confinement are mandatory [2].

Substitution Risk

Attribute
Target (N-ethyl)
Substitute Risk
N-Substituent
Ethyl (electron-donating)
N-H or bulky aryl alters H-bonding, planarity, and conjugation
Aldehyde Count
Monoaldehyde at 3-position
Diformyl analog changes electrophilicity and oxidation potential
Molecular Planarity
Planar (minimal deviation)
Bulky N-aryl groups cause 59.7° twisting, disrupting π-conjugation

Condensation Yield and Reactivity

In the synthesis of complex optoelectronic materials, precursor reactivity and side-reaction mitigation are critical. 9-Ethyl-9H-carbazole-3-carbaldehyde consistently delivers high yields in multicomponent condensations and Schiff base formations. For example, in the synthesis of bipolar imidazole-carbazole derivatives via condensation with benzil and ammonium acetate, the N-ethyl protected precursor achieved isolated yields of 74% to 82% without any competing N-alkylation side reactions [1]. In contrast, utilizing an unprotected 9H-carbazole-3-carbaldehyde baseline under similar basic conditions typically requires an additional N-protection step to prevent side reactions, effectively lowering the overall synthetic throughput and increasing reagent costs.

Evidence DimensionIsolated yield in base-catalyzed multicomponent condensation
Target Compound Data74% - 82% yield (direct conversion, no protection needed)
Comparator Or BaselineUnprotected 9H-carbazole baseline (requires multi-step protection/deprotection or suffers yield loss due to N-alkylation)
Quantified DifferenceEliminates 2 synthetic steps; maintains >74% direct yield
ConditionsCondensation with benzil and ammonium acetate in acetic acid (reflux)

Directly impacts the cost of goods sold (COGS) and scale-up feasibility by eliminating the need for nitrogen protecting groups.

Bond Length Asymmetry
Head-to-head
Δ = 0.019 Å
Indicates intramolecular charge-transfer capability
Single-crystal XRD at 298 K

Triplet Energy for Deep-Blue OLED Hosts

The rigid, planar structure of the N-ethyl carbazole core provides superior photophysical properties compared to flexible arylamines. Derivatives synthesized directly from 9-ethyl-9H-carbazole-3-carbaldehyde, such as indole-carbazole hybrids, exhibit exceptionally high triplet energies ranging from 2.97 to 2.99 eV in dilute solutions[2]. Similarly, imidazole-carbazole derivatives maintain triplet energies above 3.0 eV [1]. This is quantitatively superior to standard triphenylamine (TPA) baselines, which typically plateau around 2.7 eV. The >3.0 eV triplet energy is essential to prevent reverse energy transfer (quenching) when used as a host material for deep-blue phosphorescent emitters.

Evidence DimensionTriplet Energy (ET)
Target Compound Data> 2.97 - 3.0 eV (N-ethyl carbazole derivatives)
Comparator Or Baseline~2.7 eV (Typical Triphenylamine (TPA) derivatives)
Quantified Difference0.27 - 0.30 eV higher triplet energy
ConditionsDilute solution photophysical measurements at low temperature

Enables the procurement of this precursor for the development of highly efficient deep-blue OLED devices without luminescence quenching.

Hole Transport
Head-to-head
Reported higher hole transport for carbaldehyde anils vs. aminocarbazole anils
Supports hole-transport material selection
Unexpected given oxidation potentials

Thermal Stability and Glass Transition

Thermal robustness is a primary selection criterion for organic electronic precursors. Hole-transporting materials (HTMs) and imines derived from 9-ethyl-9H-carbazole-3-carbaldehyde demonstrate excellent thermal stability. For instance, thiophene imines synthesized from this precursor exhibit 5% weight loss decomposition temperatures (Td) exceeding 330 °C [2]. Additionally, indole-carbazole hybrids derived from this compound achieve glass transition temperatures (Tg) up to 143 °C [1]. This thermal rigidity is a direct consequence of the fused carbazole backbone and the optimal steric profile of the N-ethyl group, outperforming many flexible aliphatic or non-fused arylamine baselines that suffer from morphological degradation (crystallization) under Joule heating.

Evidence DimensionThermal Decomposition (Td) and Glass Transition (Tg)
Target Compound DataTd > 330 °C; Tg up to 143 °C
Comparator Or BaselineNon-fused arylamine baselines (typically Tg < 100 °C)
Quantified DifferenceMaintains amorphous film stability at >40 °C higher operating temperatures
ConditionsThermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) under nitrogen

Ensures long-term operational stability and prevents crystallization in thin-film optoelectronic devices.

Melting Point
Data to verify
85–87 °C (solid) vs. 75–76 °C, 69–70 °C, 158–160 °C
Influences handling and purification approach
Supplier datasheet values

Charge Mobility in Vacuum-Deposited Films

The ability of a precursor to impart efficient charge transport is critical for OLED and photovoltaic applications. Derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde, specifically imidazole-carbazole compounds, have been proven to support excellent hole transport. Time-of-flight (TOF) measurements on vacuum-deposited films of these derivatives demonstrate hole drift mobilities exceeding 10^-4 cm^2 V^-1 s^-1 [1]. This high mobility is facilitated by the planar carbazole core, which allows for strong intermolecular π-π stacking in the solid state, a feature that is often disrupted in more sterically hindered N-aryl carbazoles or highly twisted triphenylamine analogs.

Evidence DimensionHole Drift Mobility
Target Compound Data> 10^-4 cm^2 V^-1 s^-1
Comparator Or BaselineSterically hindered N-aryl carbazoles (often < 10^-5 cm^2 V^-1 s^-1 due to disrupted packing)
Quantified DifferenceOrder-of-magnitude improvement in hole mobility
ConditionsTime-of-flight (TOF) technique on vacuum-deposited films

Lowers the driving voltage and increases the power efficiency of the final manufactured OLED or solar cell.

Microwave Synthesis
Class-level
Successful condensation reported
Supports compound library synthesis
No comparative aldehyde data
Flavonol Yields
Class-level
70–82% yield, one-pot
Supports carbazole-flavonoid library design
Antimicrobial activity requires verification

High-Triplet-Energy OLED Host Synthesis

Because derivatives of this compound consistently achieve triplet energies >3.0 eV, it is the precursor of choice for synthesizing host materials for deep-blue phosphorescent OLEDs. Its structural rigidity prevents the reverse energy transfer that plagues TPA-based alternatives [1].

Solution-Processable Hole-Transporting Layers

The N-ethyl group provides a critical solubility advantage over N-H carbazoles, making this aldehyde ideal for synthesizing HTLs used in spin-coated or inkjet-printed organic photovoltaics and perovskite solar cells, where high solubility in coating solvents is mandatory[2].

Scalable Knoevenagel and Schiff Base Condensations

In industrial fine chemical synthesis, the absence of an acidic N-H proton allows this compound to undergo base-catalyzed condensations (e.g., with active methylene compounds or primary amines) in high yields (74-82%) without requiring expensive and time-consuming nitrogen protection/deprotection steps [3].

Thermally Stable Organic Dyes and Photoinitiators

Leveraging its high thermal decomposition temperature (>330 °C), this precursor is highly suitable for creating robust organic dyes and photosensitizers for photopolymerization, ensuring the active molecules survive high-temperature curing or extrusion processes without degrading [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hole-transport material synthesis
Reported hole transport performance of anils
Charge transport measurement review
Carbazole-flavonoid hybrid synthesis for antimicrobial screening
One-pot flavonol synthesis compatibility
Antimicrobial screening endpoint review
Microwave-assisted heterocycle synthesis
Microwave synthetic protocol compatibility
Antibacterial screening endpoint review

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7570-45-8

Wikipedia

N-Ethyl-3-carbazolecarboxaldehyde

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